molecular formula C9H5ClINO B1669181 Clioquinol CAS No. 130-26-7

Clioquinol

Cat. No.: B1669181
CAS No.: 130-26-7
M. Wt: 305.50 g/mol
InChI Key: QCDFBFJGMNKBDO-UHFFFAOYSA-N
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Description

Clioquinol, also known as iodochlorhydroxyquin, is a synthetic compound belonging to the family of hydroxyquinolines. It is primarily recognized for its antifungal and antiprotozoal properties. This compound has been used in the treatment of various infections, including those caused by fungi and protozoa. its use has been limited due to concerns about neurotoxicity .

Scientific Research Applications

    Chemistry: Clioquinol is used as a chelating agent for metal ions, particularly zinc and copper.

    Biology: this compound has been investigated for its role in modulating metal ion homeostasis in biological systems.

    Medicine: this compound’s antifungal and antiprotozoal properties have been utilized in the treatment of infections.

    Industry: this compound is used in the formulation of topical antifungal creams and ointments.

Mechanism of Action

Target of Action

Clioquinol is a broad-spectrum antibacterial and antifungal agent . It primarily targets enzymes related to DNA replication . It also acts as a zinc and copper chelator . These metals are involved in various biological processes, including the deposition and stabilization of amyloid plaques .

Mode of Action

It is known to inhibit certain enzymes related to dna replication . As a zinc and copper chelator, this compound binds to these metals, affecting their availability and distribution within the cell .

Biochemical Pathways

This compound’s chelation of zinc and copper can influence several biochemical pathways. For instance, it has been found to modulate the autophagy-lysosomal pathway, enhancing lysosomal redistribution within neuronal compartments . This action can lead to the dissolution of amyloid deposits, which are implicated in neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

This compound is rapidly absorbed and undergoes first-pass metabolism to form glucuronate and sulfate conjugates . Its bioavailability versus intraperitoneal dosing is about 12% . The concentrations of these metabolites are higher than those of free this compound . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .

Result of Action

The action of this compound results in various molecular and cellular effects. Its antibacterial and antifungal properties help in treating a variety of infections . By chelating zinc and copper, it can reduce oxidation and the amyloid burden, which are linked to neurodegenerative diseases . Furthermore, it can prevent dopaminergic neurodegeneration and reduce α-synuclein-associated pathology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the drug’s effect on intracellular zinc concentrations can vary depending on its concentration and extracellular zinc levels . Moreover, the application of this compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week .

Safety and Hazards

Clioquinol is toxic if swallowed and causes skin irritation . It may cause an allergic skin reaction . It was withdrawn in 1983 due to neurotoxicity .

Future Directions

The potential therapeutic role of the two main effects of MPACs (the regulation of the distribution of metals and antioxidants) has not yet been fully explored . The ability of clioquinol to chelate and redistribute metals plays an important role in diseases characterized by Zn, Cu, Fe dyshomeostasis, such as AD and Parkinson’s disease, as it reduces oxidation and the amyloid burden .

Biochemical Analysis

Biochemical Properties

Clioquinol acts as a broad-spectrum antibacterial with antifungal properties . It interacts with metal ions, particularly zinc and copper, acting as a chelator . This chelation is a potential therapeutic strategy for Alzheimer’s disease (AD) because zinc and copper are involved in the deposition and stabilization of amyloid plaques .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it can inhibit yeast-hyphae transition and biofilm formation in Candida albicans . It disrupts the cell membrane directly at high concentrations and induces depolarization of the membrane at low concentrations . Furthermore, this compound can interfere with ion homeostasis as metal chelators for zinc, copper, and iron .

Molecular Mechanism

It is known to act directly on a protein called Clk-1, which might slow down the aging process . As a zinc and copper chelator, this compound can dissolve amyloid deposits in vitro and in vivo, which are involved in the deposition and stabilization of amyloid plaques .

Temporal Effects in Laboratory Settings

Application of this compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week . Moreover, elevated PBI levels may occur when relatively small areas of the skin are treated with this compound for more than 1 week .

Dosage Effects in Animal Models

In animal models, this compound has shown to reverse the progression of Alzheimer’s, Parkinson’s, and Huntington’s diseases . For instance, oral administration of this compound led to a significant reduction in lesion size in mice injected with 6-OHDA .

Metabolic Pathways

This compound is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates in rats, mice, rabbits, and hamsters . The concentrations of the metabolites are higher than those of free this compound .

Transport and Distribution

Topical absorption of this compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Subcellular Localization

While the subcellular localization of this compound is not explicitly stated in the literature, its ability to chelate and redistribute metals plays a crucial role in diseases characterized by Zn, Cu, Fe dyshomeostasis . This suggests that this compound may be localized in areas where these metals are present.

Chemical Reactions Analysis

Clioquinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form. Reducing agents such as sodium borohydride are typically used.

    Substitution: this compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction produces hydroquinone derivatives .

Properties

IUPAC Name

5-chloro-7-iodoquinolin-8-ol
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InChI

InChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
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InChI Key

QCDFBFJGMNKBDO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1
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Molecular Formula

C9H5ClINO
Record name IODOCHLOROHYDROXYQUINOLINE
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DSSTOX Substance ID

DTXSID7022837
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Molecular Weight

305.50 g/mol
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Physical Description

Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective.
Record name IODOCHLOROHYDROXYQUINOLINE
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Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether., Practically insol water and in alcohol
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Record name CLIOQUINOL
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Mechanism of Action

Clioquinol is bacteriostatic, however, the precise mechanism of its action is unknown.
Record name Clioquinol
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Color/Form

Brownish-yellow, bulky powder, Yellow brown needles from alcohol, acetic acid., A voluminous, spongy, yellowish to white brownish powder

CAS No.

130-26-7
Record name IODOCHLOROHYDROXYQUINOLINE
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Melting Point

352 to 354 °F (NTP, 1992), 178-179 °C
Record name IODOCHLOROHYDROXYQUINOLINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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